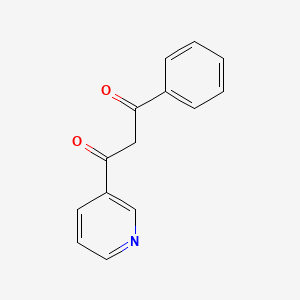
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.243 g/mol . This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a propanedione backbone, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- typically involves the reaction of ethyl nicotinate (ethyl pyridine-3-carboxylate) with acetophenone under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone structure into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- can be compared with other similar compounds, such as:
- 1,3-Propanedione,1,3-di-3-pyridinyl-
- 1,3-Propanedione,1-(5-chloro-2-hydroxyphenyl)-3-(3-pyridinyl)-
- 1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-methoxy-2-pyridinyl)
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)-
- 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- 1-(2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications
Eigenschaften
CAS-Nummer |
10472-95-4 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO2/c16-13(11-5-2-1-3-6-11)9-14(17)12-7-4-8-15-10-12/h1-8,10H,9H2 |
InChI-Schlüssel |
FOMJZUPHLPTMFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
10472-95-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















